

Supinoxin vehicle composition for administration

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Compound Focus: Supinoxin

CAS No.: 888478-45-3

Cat. No.: S548189

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Supinoxin Vehicle Composition & Protocol

This information is primarily derived from a pharmacokinetic study in rats [1].

Parameter	Details
Vehicle Composition	10% DMSO, 10% Tween 80, 40% PEG 400, and 40% saline [1]
Final Solution	Supinoxin dissolved in the vehicle [1]
Standard Dosing Volume	2 mL per kg of body weight (for rats) [1]
Tested Dosing Routes	Intravenous bolus (tail vein) and Oral gavage [1]

FAQs and Troubleshooting Guide

Here are answers to common questions researchers might have when working with **Supinoxin**.

Q1: What if the compound does not dissolve fully in the vehicle?

A1: The published protocol confirms that this specific vehicle mixture was used to successfully dissolve **Supinoxin** for in vivo administration [1]. If you encounter precipitation:

- **Verify proportions:** Ensure the DMSO concentration is maintained at 10%. Higher concentrations can be toxic in vivo, while lower concentrations may reduce solubility.
- **Mixing order:** The search results do not specify a mixing order. As a general good practice, try dissolving the compound first in DMSO, then adding the surfactants (Tween 80), followed by the co-solvents (PEG 400), and finally diluting with the aqueous phase (saline).
- **Sonication:** Briefly sonicating the mixture in a warm water bath can help achieve a clear solution.

Q2: Are there alternative solvents for in vitro studies?

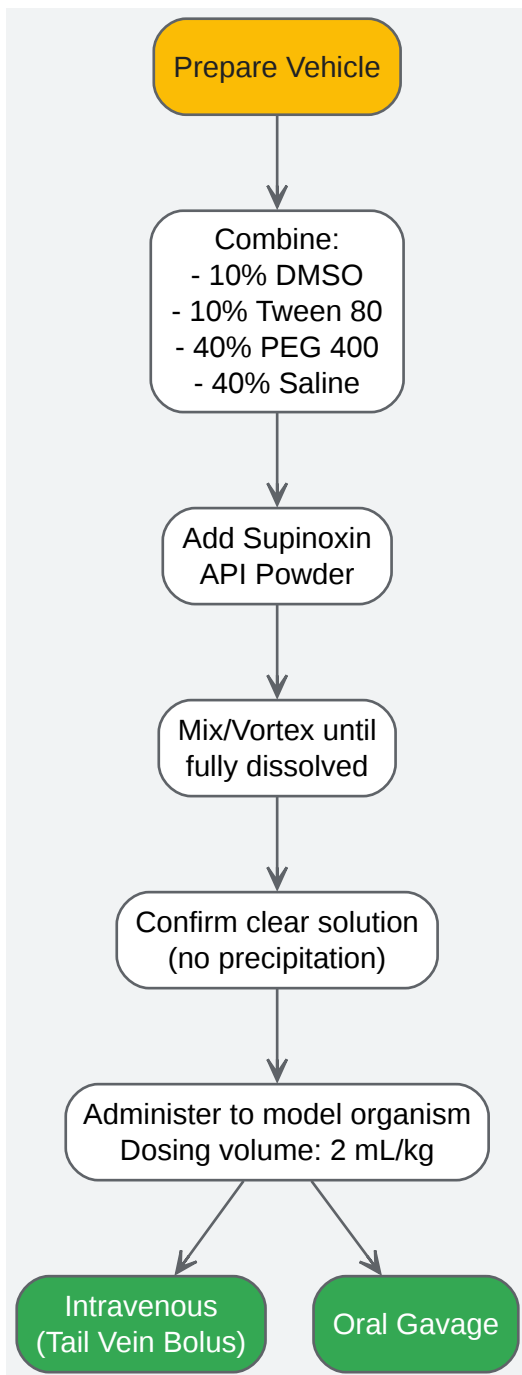
A2: Yes. While the vehicle above is for animal studies, supplier data indicates that **DMSO** is a standard solvent for preparing **Supinoxin** stock solutions for *in vitro* cell-based assays [2]. You can prepare a concentrated stock solution (e.g., 10-100 mM) in DMSO and then dilute it into your cell culture medium. Ensure the final DMSO concentration in your assays is non-toxic to your cell lines (typically $\leq 0.1\%$).

Q3: How is Supinoxin administered to mice in xenograft models?

A3: Although the primary pharmacokinetic data is from rats, a recent 2025 study on small-cell lung cancer confirmed that **Supinoxin** was administered to mice bearing xenograft tumors [3]. While the exact vehicle was not specified in the available excerpt, the study demonstrates the *in vivo* efficacy of the drug in mouse models. The rat vehicle composition is a validated starting point for formulating **Supinoxin** in mice.

Experimental Workflow for In Vivo Dosing

The following diagram illustrates the key steps in preparing and administering **Supinoxin** based on the established protocol:



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Important Formulation Notes

- **Dosing Range:** The referenced study confirmed dose-proportional pharmacokinetics in rats for intravenous doses ranging from **0.5 to 5 mg/kg** [1].

- **Stability:** For best results, prepare the dosing solution fresh on the day of administration. If storage is necessary, protect the solution from light and store at recommended conditions, noting that the stability of this specific formulation under storage has not been detailed in the available literature.
- **Handling:** As with all chemical compounds, wear appropriate personal protective equipment (PPE) including gloves and a lab coat when handling the powder and preparing solutions.

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References

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